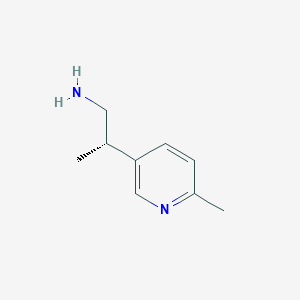

(2S)-2-(6-methylpyridin-3-yl)propan-1-amine

CAS No.: 2248199-48-4

Cat. No.: VC4225785

Molecular Formula: C9H14N2

Molecular Weight: 150.225

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2248199-48-4 |

|---|---|

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.225 |

| IUPAC Name | (2S)-2-(6-methylpyridin-3-yl)propan-1-amine |

| Standard InChI | InChI=1S/C9H14N2/c1-7(5-10)9-4-3-8(2)11-6-9/h3-4,6-7H,5,10H2,1-2H3/t7-/m1/s1 |

| Standard InChI Key | UUXOGYZIXZUBDB-SSDOTTSWSA-N |

| SMILES | CC1=NC=C(C=C1)C(C)CN |

Introduction

Chemical Identity and Molecular Characteristics

Molecular Formula and Structural Features

The molecular formula of (2S)-2-(6-methylpyridin-3-yl)propan-1-amine is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol . Its structure comprises:

-

A pyridine ring substituted with a methyl group at the 6-position.

-

A propan-1-amine chain with a chiral center at the second carbon (S-configuration).

The stereochemistry is critical for its interactions in biological systems, as enantiomers often exhibit divergent pharmacological profiles.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄N₂ | |

| Molecular Weight | 150.22 g/mol | |

| SMILES Notation | CC1=CC(=CN=C1)C(C)CN | |

| InChI Key | WKHWXKYDXAHHAH-QMMMGPOBSA-N |

Synthesis and Synthetic Strategies

Asymmetric Synthesis Approaches

The synthesis of (2S)-2-(6-methylpyridin-3-yl)propan-1-amine typically involves chiral resolution or asymmetric catalysis to achieve the desired (S)-configuration. One reported method includes:

-

Michael Addition: Lithiated intermediates derived from pyridine derivatives react with nitroalkanes, followed by reduction to introduce the amine group .

-

Chiral HPLC Separation: Enantiomers are resolved using chiral stationary phases, as demonstrated in the synthesis of related α-aminomethylpyridine derivatives .

Table 2: Representative Synthetic Steps

| Step | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Nitroalkane Condensation | TosOH, MeOH, 70°C | 70–85% |

| Raney Nickel Hydrogenation | H₂, EtOH, RT | 90–95% |

| Chiral Resolution | OD-H HPLC Column | >99% ee |

Structural and Spectroscopic Analysis

NMR and Mass Spectrometry

-

¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.35–8.29 (pyridine-H), 3.88 (CH₂NH₂), and 2.40 (CH₃) .

-

ESI-MS: Dominant peak at m/z 151.12 [M+H]⁺, consistent with the molecular formula .

X-ray Crystallography

While no direct crystallographic data exists for this compound, analogous structures (e.g., 2-methyl-2-(pyridin-3-yl)propan-1-amine) reveal planar pyridine rings and gauche conformations in the propane chain .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar solvents (e.g., methanol, DMSO) due to the amine and pyridine groups .

-

Stability: Sensitive to oxidation; recommended storage under inert gas at –20°C .

LogP and pKa

-

LogP: Estimated at 1.2–1.5, indicating moderate lipophilicity .

-

pKa: The pyridine nitrogen (pKa ~4.5) and primary amine (pKa ~10.2) govern its pH-dependent behavior .

| Parameter | Recommendation |

|---|---|

| Storage | –20°C, inert atmosphere |

| Handling | Fume hood; PPE required |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume